molecular formula C23H30FNO4S B8103345 NaV1.7 inhibitor-1

NaV1.7 inhibitor-1

Cat. No.: B8103345
M. Wt: 435.6 g/mol
InChI Key: GFDXIUXAFNREKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NaV1.7 inhibitor-1 is a selective small molecule that targets the voltage-gated sodium channel NaV1.7. This channel is predominantly expressed in sensory neurons and plays a crucial role in the transmission of pain signals. The inhibition of NaV1.7 has been identified as a promising strategy for developing novel analgesic agents with fewer adverse effects compared to traditional pain medications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NaV1.7 inhibitor-1 involves multiple steps, including the formation of key intermediates through carbenoid-involved reactions. These reactions are integrated with scaffold-based screening to generate the desired inhibitor . The synthetic route typically includes:

  • Formation of the core structure through a series of condensation and cyclization reactions.
  • Introduction of functional groups via substitution reactions to enhance selectivity and potency.
  • Purification and characterization using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: NaV1.7 inhibitor-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are derivatives of this compound with enhanced pharmacological properties, such as increased potency and selectivity .

Comparison with Similar Compounds

Uniqueness of NaV1.7 Inhibitor-1: this compound is unique due to its high selectivity and potency for the NaV1.7 channel. It effectively blocks the channel with minimal off-target effects, making it a promising candidate for pain management .

Properties

IUPAC Name

5-cyclopropyl-N-cyclopropylsulfonyl-2-fluoro-4-[(6-methylspiro[2.5]octan-6-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FNO4S/c1-22(6-8-23(9-7-22)10-11-23)14-29-20-13-19(24)18(12-17(20)15-2-3-15)21(26)25-30(27,28)16-4-5-16/h12-13,15-16H,2-11,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDXIUXAFNREKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CC1)CC2)COC3=CC(=C(C=C3C4CC4)C(=O)NS(=O)(=O)C5CC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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